molecular formula C19H23F3N6 B6445619 2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549049-39-8

2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No. B6445619
CAS RN: 2549049-39-8
M. Wt: 392.4 g/mol
InChI Key: MMJKUDMCNGMHLB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a pyridine ring . The presence of these functional groups suggests that this compound could have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be formed through a ring-closing reaction, while the pyrimidine ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The pyrrolidine and piperazine rings are saturated and will have sp3 hybridization, contributing to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of several nitrogen atoms could make it a good ligand for metal ions, and the various rings could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen atoms could make it a base, and the various rings could contribute to its rigidity .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring , which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Neuroprotection

Triazole-pyrimidine hybrids, which could potentially include our compound of interest, have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

The same triazole-pyrimidine hybrids have also demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Treatment of Leukemia

The compound’s structure is similar to that of Imatinib , a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .

Hepatic Stellate Cells (HSC) Treatment

2-(pyridin-2-yl)pyrimidine derivatives, which are structurally similar to our compound of interest, have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests potential applications in the treatment of liver diseases.

Selective Androgen Receptor Modulators (SARMs)

Compounds with a 4-(pyrrolidin-1-yl)benzonitrile derivative structure, which is part of our compound of interest, have been synthesized as selective androgen receptor modulators (SARMs) . This suggests potential applications in the treatment of conditions like muscle wasting and osteoporosis.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The presence of multiple nitrogen-containing rings suggests that it could interact with a variety of biological targets, possibly through hydrogen bonding or ionic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of synthetic methods for its preparation .

properties

IUPAC Name

2-methyl-4-pyrrolidin-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6/c1-14-24-16(26-7-2-3-8-26)13-17(25-14)27-9-11-28(12-10-27)18-15(19(20,21)22)5-4-6-23-18/h4-6,13H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJKUDMCNGMHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

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